ethyl[(1H-indol-3-yl)methyl]amine hydrochloride ethyl[(1H-indol-3-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1797350-28-7
VCID: VC2869405
InChI: InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H
SMILES: CCNCC1=CNC2=CC=CC=C21.Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol

ethyl[(1H-indol-3-yl)methyl]amine hydrochloride

CAS No.: 1797350-28-7

Cat. No.: VC2869405

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1H-indol-3-yl)methyl]amine hydrochloride - 1797350-28-7

Specification

CAS No. 1797350-28-7
Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
IUPAC Name N-(1H-indol-3-ylmethyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H
Standard InChI Key IMJKOZBYSJNZLC-UHFFFAOYSA-N
SMILES CCNCC1=CNC2=CC=CC=C21.Cl
Canonical SMILES CCNCC1=CNC2=CC=CC=C21.Cl

Introduction

Chemical Identity and Structural Information

Basic Identification

Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is an organic compound with distinctive structural features centered around an indole ring system. It is characterized by an ethyl group attached to the nitrogen of the amino group, which is further connected to the indole ring at the 3-position via a methylene bridge. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form. This structural arrangement contributes to its chemical behavior and potential interactions with biological systems.

The compound is formally identified through several standardized chemical identifiers. Its CAS (Chemical Abstracts Service) registry number is 1797350-28-7, which serves as a unique identifier in chemical databases and literature . Additionally, it has been assigned the European Community (EC) Number 887-341-6 for regulatory purposes within the European Union framework . These identification numbers facilitate tracking and referencing of the compound across various chemical databases and research publications.

Structural Characteristics and Formula

The molecular formula of ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is C₁₁H₁₅ClN₂, indicating its composition of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The structure features an indole core, which consists of a benzene ring fused with a pyrrole ring, creating the characteristic indole bicyclic structure. The compound has a molecular weight of 210.71 g/mol, which places it in the category of small organic molecules suitable for various biological applications and chemical modifications .

Chemical Nomenclature and Synonyms

PropertyValue
IUPAC NameN-((1H-indol-3-yl)methyl)ethanamine hydrochloride
CAS Number1797350-28-7
Molecular FormulaC₁₁H₁₅ClN₂
Molecular Weight210.71 g/mol
EC Number887-341-6
InChI KeyIMJKOZBYSJNZLC-UHFFFAOYSA-N
Parent CompoundEthyl-(1H-indol-3-ylmethyl)-amine (CID 12234381)

Chemical Structure and Characterization

Structural Representation

The structural backbone of ethyl[(1H-indol-3-yl)methyl]amine hydrochloride features the indole heterocycle with a methylene bridge at the 3-position connecting to an ethylamine group. The indole nucleus consists of a benzene ring fused with a pyrrole ring, creating a bicyclic aromatic system. The nitrogen atom in the pyrrole portion of indole contains a hydrogen atom (hence 1H-indole), which is capable of participating in hydrogen bonding interactions. The ethylamine portion of the molecule is protonated, with a chloride counterion balancing the positive charge, forming the hydrochloride salt.

This structural arrangement provides the compound with both hydrophobic regions (the indole ring system and ethyl group) and hydrophilic regions (the protonated amine and the NH of indole). This amphipathic character can be significant for its potential interactions with biological macromolecules and membrane systems. The aromatic indole system can participate in π-stacking interactions with other aromatic systems, while the protonated amine can form ionic interactions with negatively charged groups.

Chemical Identifiers and Descriptors

For computational and database purposes, ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is represented by several chemical identifiers. Its InChI (International Chemical Identifier) is a standardized method to encode chemical structures in a way that allows for exact structure specification and comparison across different chemical databases and information systems . The InChI Key, a fixed-length condensed digital representation of the InChI, is IMJKOZBYSJNZLC-UHFFFAOYSA-N . This provides a unique fingerprint for the compound that can be used for rapid database searching and chemical structure identification.

The compound is also represented in various chemical database systems through its SMILES (Simplified Molecular Input Line Entry System) notation, which provides another way to represent the chemical structure as a line notation of symbols. These chemical identifiers facilitate the computational analysis, database searching, and information exchange related to this compound across different chemical information systems and databases.

Related Structural Analogs

Examining the structural relationships between ethyl[(1H-indol-3-yl)methyl]amine hydrochloride and other indole derivatives provides insights into its potential chemical behavior and biological activities. The compound shares structural similarities with several other indole derivatives that have established biological activities. For example, [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride is a related compound that differs in the position of the alkyl substitution on the indole ring and the amine group . These structural variations can lead to differences in biological activities and chemical properties.

Another related compound is 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanamine, which features a more complex structure with additional heterocyclic elements . Understanding these structural relationships helps in predicting potential applications and properties of ethyl[(1H-indol-3-yl)methyl]amine hydrochloride based on the established properties of its structural analogs.

Table 2: Comparison of Ethyl[(1H-indol-3-yl)methyl]amine Hydrochloride with Related Indole Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl[(1H-indol-3-yl)methyl]amine hydrochlorideC₁₁H₁₅ClN₂210.71 g/molBase structure for comparison
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideC₁₁H₁₅ClN₂210.70 g/molMethyl group on indole nitrogen, different positioning of amine group
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanamineC₁₆H₁₈ClN₃287.79 g/molContains pyrrol ring, chloro-substituted indole, extended amine chain

Physical Properties and Spectroscopic Data

Physical Characteristics

Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride typically appears as a solid at room temperature, consistent with its nature as a hydrochloride salt. The hydrochloride salt formation significantly affects its physical properties compared to the free base form. As a hydrochloride salt, it generally exhibits enhanced water solubility, which is advantageous for biological applications and formulation development. The salt form also typically provides greater stability against oxidation and other degradation pathways compared to the free base.

The compound's hydrophilic-lipophilic balance, influenced by both the aromatic indole system and the ionizable amine group, affects its partition coefficient and membrane permeability characteristics. These properties are crucial determinants of its potential absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The presence of the protonated amine group gives the molecule a positive charge at physiological pH, which influences its interactions with negatively charged biomolecules and cellular structures.

Spectroscopic Properties

While detailed spectroscopic data specific to ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is limited in the provided search results, general spectroscopic characteristics can be inferred from related indole compounds. Indole derivatives typically exhibit characteristic UV absorption patterns due to their aromatic system. The indole chromophore generally shows strong absorption bands in the UV region, with maxima typically observed around 220-280 nm, which can be useful for detection and quantification in analytical applications.

In terms of infrared (IR) spectroscopy, indole compounds typically show characteristic absorption bands for the N-H stretching of the pyrrole portion (usually around 3400-3200 cm⁻¹), aromatic C-H stretching (approximately 3100-3000 cm⁻¹), and various bands associated with the aromatic ring vibrations. The hydrochloride salt form would also show characteristic IR patterns related to the protonated amine group.

For nuclear magnetic resonance (NMR) spectroscopy, indole compounds exhibit characteristic patterns in both ¹H and ¹³C NMR. The indole N-H proton typically appears as a broad signal at approximately 8-10 ppm in ¹H NMR, while the aromatic protons show complex coupling patterns in the aromatic region (7-8 ppm). The methylene bridge between the indole and the amine would typically appear around 3.5-4.5 ppm, and the ethyl group would show characteristic signals for both the methylene (approximately 2.5-3.0 ppm) and methyl (approximately 1.0-1.5 ppm) groups.

Synthesis and Preparation Methods

Purification and Characterization

Following synthesis, purification of ethyl[(1H-indol-3-yl)methyl]amine hydrochloride would typically involve recrystallization from appropriate solvent systems. Common solvent choices for recrystallization of hydrochloride salts include ethanol, isopropanol, or acetone, often in combination with small amounts of more polar solvents like water. The purification process may also involve multiple recrystallization steps to achieve high purity.

Characterization of the synthesized compound would typically involve a combination of analytical techniques to confirm both identity and purity. These techniques would include melting point determination, elemental analysis, various forms of spectroscopy (IR, NMR, UV-Vis), and chromatographic methods such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For structural confirmation, single-crystal X-ray diffraction could provide definitive evidence of the three-dimensional molecular structure if suitable crystals can be obtained.

Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for predicting the biological properties of ethyl[(1H-indol-3-yl)methyl]amine hydrochloride. The indole ring system is a privileged structure in medicinal chemistry, found in numerous bioactive compounds including the neurotransmitter serotonin, the amino acid tryptophan, and various pharmaceutical agents. The specific substitution pattern on the indole ring and the nature of the amine substituent significantly influence the biological activity profile.

The presence of the ethyl group on the amine nitrogen in ethyl[(1H-indol-3-yl)methyl]amine hydrochloride would likely modify its binding characteristics compared to primary amine analogs. The hydrochloride salt form ensures that the amine nitrogen is protonated at physiological pH, which would influence its interactions with biological targets, particularly those involving ionic bonding with negatively charged amino acid residues in proteins.

Comparative analysis with related compounds could provide insights into how structural modifications affect biological activity. For instance, the methylation of the indole nitrogen, as seen in [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride , would alter the hydrogen-bonding capabilities of the molecule, potentially leading to different biological interaction profiles.

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